molecular formula C14H16N2O4S B2757382 2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 899241-35-1

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2757382
CAS No.: 899241-35-1
M. Wt: 308.35
InChI Key: YDPJWGHPXNAPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with diverse applications in scientific research.

Scientific Research Applications

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is extensively used in scientific research due to its diverse applications:

    Medicinal Chemistry: It is explored for its potential as a drug candidate in various therapeutic areas.

    Drug Development: The compound serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.

    Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, facilitating the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 6-methyl-2-aminopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Another sulfonamide derivative with similar structural features but different biological activities.

    6,6′-dimethyl-2,2′-bipyridine: A compound used as a ligand in coordination chemistry, sharing some structural similarities.

Uniqueness

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-5-4-6-14(15-10)16-21(17,18)13-9-11(19-2)7-8-12(13)20-3/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJWGHPXNAPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.